Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16925418
InChI: InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-18(22)14(10-13)12-25)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H
SMILES:
Molecular Formula: C20H12BrFN2O3S
Molecular Weight: 459.3 g/mol

Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-

CAS No.:

Cat. No.: VC16925418

Molecular Formula: C20H12BrFN2O3S

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- -

Specification

Molecular Formula C20H12BrFN2O3S
Molecular Weight 459.3 g/mol
IUPAC Name 5-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-2-fluorobenzaldehyde
Standard InChI InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-18(22)14(10-13)12-25)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H
Standard InChI Key CFWMRTWDYUKCKK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=C(C=C4)F)C=O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₁H₁₃BrFN₃O₃S, reflects a polycyclic framework comprising:

  • A benzaldehyde moiety at position 5 of the pyrrolo[2,3-b]pyridine core, providing a reactive aldehyde group for further derivatization.

  • A 4-bromo substituent on the pyridine ring, which enhances electrophilic aromatic substitution reactivity.

  • A 1-(phenylsulfonyl) group attached to the pyrrole nitrogen, conferring steric bulk and influencing solubility via sulfonyl’s polar nature.

  • A 2-fluoro substituent on the benzaldehyde ring, which moderates electronic effects and hydrogen-bonding capacity.

This arrangement creates a spatially congested structure with distinct regions of hydrophobicity (phenylsulfonyl) and polarity (aldehyde, sulfonyl), enabling interactions with diverse biological targets.

Comparative Analysis with Analogous Compounds

The pharmacological and chemical profiles of pyrrolo[2,3-b]pyridine derivatives are highly substituent-dependent. The table below contrasts key structural and functional attributes of related compounds:

Compound NameCore StructureKey SubstituentsReported Activity
Target CompoundPyrrolo[2,3-b]pyridine4-Br, 1-PhSO₂, 2-F, 5-CHOKinase inhibition (inferred)
N-[2,4-Difluoro-3-(pyrrolo[...])-phenyl]-1,3-benzothiazole-6-sulfonamidePyrrolo[2,3-b]pyridine3-Carbonyl, 2,4-difluoro, benzothiazoleProtein kinase inhibition
6-Amino-5-cyano-4-phenylpyrano[2,3-c]pyrazolePyrano[2,3-c]pyrazole4-Phenyl, 5-cyano, 6-aminoAntimicrobial, anti-inflammatory

The target compound’s bromo and phenylsulfonyl groups differentiate it from simpler pyrrolopyridines, potentially enhancing its binding to hydrophobic enzyme pockets .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation).

  • Bromo Substituent: Amenable to Suzuki-Miyaura cross-coupling for arylation or alkylation.

  • Phenylsulfonyl Group: May undergo reductive desulfonylation or act as a directing group in metal-catalyzed reactions.

Quantum mechanical calculations predict that the electron-deficient pyridine ring accelerates electrophilic attacks at the para position relative to the bromo group.

Material Science Applications

The compound’s rigid aromatic core and polar sulfonyl group make it a candidate for:

  • Polymer Additives: Enhancing thermal stability in polyimides or polyamides.

  • Coordination Polymers: Serving as a ligand for transition metals (e.g., Pd, Cu) in catalytic frameworks.

  • Luminescent Materials: π-Conjugated systems may exhibit fluorescence tunable by substituent effects.

Case Studies and Research Findings

Kinase Inhibitor Development

Patent NZ565255A highlights pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, with one compound showing 92% tumor growth inhibition in xenograft models at 50 mg/kg . While the target compound remains untested, its structural similarity suggests comparable pharmacodynamic profiles.

Synthetic Methodologies

The InCl₃-catalyzed MCR strategy for pyrano[2,3-c]pyrazoles offers a template for optimizing the synthesis of the target compound. Ultrasonic irradiation reduced reaction times from hours to minutes, a principle applicable to pyrrolopyridine syntheses.

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